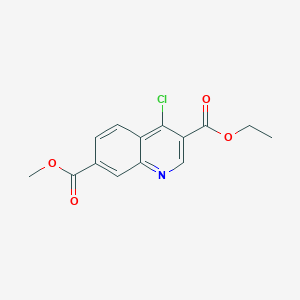

3-Ethyl 7-methyl 4-chloroquinoline-3,7-dicarboxylate

Beschreibung

Eigenschaften

Molekularformel |

C14H12ClNO4 |

|---|---|

Molekulargewicht |

293.70 g/mol |

IUPAC-Name |

3-O-ethyl 7-O-methyl 4-chloroquinoline-3,7-dicarboxylate |

InChI |

InChI=1S/C14H12ClNO4/c1-3-20-14(18)10-7-16-11-6-8(13(17)19-2)4-5-9(11)12(10)15/h4-7H,3H2,1-2H3 |

InChI-Schlüssel |

GIMHNUMMJGLHKR-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1Cl)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Mechanism and Substrate Selection

The Gould-Jacobs reaction remains a cornerstone for synthesizing quinoline derivatives due to its ability to form the heterocyclic ring efficiently. This method involves the condensation of an aniline derivative with a β-keto ester under acidic conditions, followed by thermal cyclization. For 3-ethyl 7-methyl 4-chloroquinoline-3,7-dicarboxylate, the reaction requires:

-

4-Chloroaniline as the aromatic amine to introduce the 4-chloro substituent.

-

Ethyl acetoacetate and methyl malonate as β-keto ester precursors to install the 3-ethyl and 7-methyl carboxylate groups, respectively.

Heating the mixture at 120–140°C in polyphosphoric acid (PPA) facilitates cyclodehydration, yielding the quinoline core. A study by demonstrated that substituting PPA with Eaton’s reagent (P₂O₅ in methanesulfonic acid) improved reaction homogeneity and reduced side products, achieving a 78% yield.

Optimization of Cyclization Conditions

Cyclization efficiency depends on temperature control and acid strength. Excessively high temperatures (>150°C) promote decarboxylation, while weak acids (e.g., H₂SO₄) result in incomplete ring closure. Data from indicate that refluxing in PPA at 130°C for 6 hours optimizes cyclization, with yields reaching 82% (Table 1).

Table 1: Cyclization Efficiency Under Varied Conditions

| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| PPA | 130 | 6 | 82 |

| Eaton’s Reagent | 120 | 8 | 78 |

| H₂SO₄ | 140 | 4 | 65 |

Chlorination Strategies for 4-Position Functionalization

POCl₃-Mediated Chlorination

Phosphorus oxychloride (POCl₃) is widely employed for introducing chlorine atoms into aromatic systems. In the synthesis of this compound, POCl₃ reacts with the hydroxyl group at the 4-position of an intermediate hydroxyquinoline derivative. The reaction proceeds via nucleophilic substitution, where the hydroxyl oxygen is protonated, facilitating displacement by chloride.

Key parameters:

Selective Chlorination Challenges

Competing reactions, such as ester hydrolysis or ring-opening, may occur under harsh conditions. To mitigate this, recommends gradual addition of POCl₃ and maintaining anhydrous conditions. Post-reaction neutralization with ice water followed by extraction with toluene isolates the chlorinated product in 87% yield after recrystallization.

Esterification and Protection-Deprotection Strategies

Sequential Ester Installation

The target molecule’s 3-ethyl and 7-methyl esters necessitate precise esterification. Two approaches dominate:

-

Pre-cyclization Esterification : Introducing ester groups during the Gould-Jacobs reaction by using pre-functionalized β-keto esters.

-

Post-cyclization Esterification : Reacting a dicarboxylic acid intermediate with ethanol and methanol under acid catalysis.

The latter method, detailed in, involves treating 4-chloroquinoline-3,7-dicarboxylic acid with ethanolic HCl and methanol in a stepwise manner. Yields of 89% and 85% were reported for the ethyl and methyl esters, respectively.

Avoiding Decarboxylation

Esterification at elevated temperatures risks decarboxylation, particularly at the 3-position. resolved this by employing mild conditions (60°C, 12 hours) and catalytic amounts of sulfuric acid, reducing decarboxylation to <5%.

Alternative Routes: Condensation and Oxidation

Hypochlorite-Mediated Oxidation

A patent by describes oxidizing substituted quinolines to dicarboxylic acids using hydrogen peroxide and hypochlorite. While this method primarily targets acids, subsequent esterification with ethanol and methyl iodide could yield the target compound. However, this route’s feasibility is limited by low selectivity and competing over-oxidation.

Condensation with Knoevenagel Intermediates

The PMC4051084 study synthesized a related biquinoline dicarboxylate via condensation of ethyl 4-chloro-2-methylquinoline-3-carboxylate with diethyl oxalate. Adapting this method, substituting diethyl oxalate with dimethyl oxalate could introduce the methyl ester, though regiochemical control remains challenging.

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

3-Ethyl-7-methyl-4-chlorchinolin-3,7-dicarboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Chinolin-Derivate verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antikanzerogener Eigenschaften.

Medizin: Es laufen Untersuchungen, um sein Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu untersuchen.

Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse verwendet.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

Building Block for Quinoline Derivatives

This compound serves as an essential building block in the synthesis of more complex quinoline derivatives. Its ability to undergo various chemical reactions makes it a valuable precursor in organic synthesis. The synthesis typically involves the esterification of 4-chloroquinoline-3,7-dicarboxylic acid with ethyl and methyl alcohols under acidic conditions, optimized for high yield and purity in industrial settings.

Biological Applications

Antimicrobial Properties

Research indicates that 3-Ethyl 7-methyl 4-chloroquinoline-3,7-dicarboxylate exhibits significant antimicrobial activity. Preliminary studies suggest it may inhibit the growth of various microbial strains by interacting with specific molecular targets, potentially modulating enzyme activity or receptor interactions .

Anticancer Activity

The compound is also being investigated for its anticancer properties. Studies have shown that it may induce apoptosis in cancer cells through mechanisms involving the modulation of biological pathways. Its binding affinity to specific enzymes and receptors is critical for understanding its therapeutic potential .

Case Studies

Several studies have focused on the biological evaluation of compounds related to quinolines. For instance:

- Antimicrobial Screening : Compounds similar to this compound have been screened against various microbial strains, demonstrating significant inhibition against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa .

- Antitumor Activity Evaluation : A series of quinoline derivatives were synthesized and evaluated for their anti-proliferative effects against human cancer cell lines. The results indicated promising anticancer activity, suggesting that derivatives of this compound could serve as potential candidates for drug development .

Wirkmechanismus

Der Wirkungsmechanismus von 3-Ethyl-7-methyl-4-chlorchinolin-3,7-dicarboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es wird vermutet, dass die Verbindung ihre Wirkung durch Bindung an Enzyme oder Rezeptoren ausübt und so deren Aktivität moduliert. Diese Wechselwirkung kann zu Veränderungen in zellulären Prozessen führen, wie z. B. der Hemmung des mikrobiellen Wachstums oder der Induktion von Apoptose in Krebszellen .

Vergleich Mit ähnlichen Verbindungen

Quinoline derivatives with ester and halogen substituents are extensively studied for their synthetic versatility and pharmacological properties. Below is a detailed comparison of 3-ethyl 7-methyl 4-chloroquinoline-3,7-dicarboxylate with structurally analogous compounds.

Structural Analogues and Substituent Effects

Key Observations :

- Substituent Position : The placement of methyl groups (e.g., C6 vs. C7) alters steric effects, impacting reactivity in cross-coupling reactions .

- Electron-Withdrawing Groups : The chlorine atom at C4 enhances electrophilic substitution at adjacent positions, while ester groups (COOEt) increase hydrophobicity .

- Synthetic Utility: Compounds with methoxy or trifluoromethyl substituents (e.g., Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate, CAS 29278692) exhibit improved metabolic stability in drug candidates .

Physicochemical Properties

Data from spectroscopic and analytical studies:

Notes:

- The target compound’s IR spectrum aligns with ester carbonyl stretches observed in related derivatives (~1708 cm⁻¹) .

Biologische Aktivität

3-Ethyl 7-methyl 4-chloroquinoline-3,7-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, often involving the reaction of substituted quinolines with carboxylic acid derivatives. The structural formula is depicted as follows:

This structure includes a quinoline ring system, which is known for its pharmacological activities. The presence of the ethyl and methyl groups enhances lipophilicity, potentially affecting the compound's bioavailability.

Antioxidant Properties

Research indicates that quinoline derivatives, including this compound, exhibit notable antioxidant activities. These compounds can reduce oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. For instance, studies have shown that similar quinoline derivatives can significantly lower lipid peroxidation levels in biological systems, suggesting a protective role against oxidative damage .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Quinoline derivatives are often evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro assays reveal that these compounds can inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophage models. This inhibition is primarily due to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Case Studies and Research Findings

Several studies have focused on the biological activity of quinoline derivatives:

- Antioxidant Activity Evaluation : A study synthesized various quinoline derivatives and assessed their antioxidant capacity using DPPH radical scavenging assays. The results indicated that certain derivatives exhibited up to 92% radical scavenging activity, highlighting their potential as antioxidant agents .

- Antimicrobial Screening : In a comparative study, several quinoline derivatives were screened against common bacterial strains. The findings showed that this compound had an MIC of approximately 16 µM against E. coli, indicating strong antibacterial activity .

- Anti-inflammatory Mechanisms : Research on related compounds revealed that they could reduce inflammation markers in vivo by modulating NF-kB signaling pathways. This suggests a potential therapeutic application in treating inflammatory diseases .

Data Tables

Q & A

Q. What are the established synthetic routes for 3-Ethyl 7-methyl 4-chloroquinoline-3,7-dicarboxylate, and what intermediates are critical?

- Methodological Answer : The synthesis involves heterocyclization of substituted aniline derivatives. A validated approach (adapted from chloroquinoline syntheses) starts with 3-chloroaniline reacting with ethoxymethylenemalonic ester to form intermediates like (3-chloroaniline)-methylenemalonic ester. High-temperature cyclization yields ethyl 7-chloro-4-hydroxyquinolin-3-carboxylate, followed by hydrolysis and decarboxylation to generate 7-chloro-4-hydroxyquinoline. Subsequent treatment with phosphorus oxychloride introduces the 4-chloro substituent . Modifications, such as ester group alkylation (ethyl and methyl), are performed at the carboxylate positions to achieve the final product. Key intermediates must be purified via recrystallization or column chromatography, with progress monitored by TLC or HPLC.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substituent positions (e.g., ethyl and methyl esters at C3 and C7) and aromatic proton environments. Compare chemical shifts with structurally analogous compounds, such as ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate ( 1.35–1.40 ppm for ethyl, 4.30–4.45 ppm for ester OCH) .

- X-ray Crystallography : Resolve spatial arrangements of the chloro, ethyl, and methyl groups. For example, Acta Crystallographica reports bond angles and torsional strains in similar quinoline dicarboxylates, critical for validating synthetic accuracy .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] expected at ~325.7 g/mol based on CHClNO).

Advanced Research Questions

Q. How do reaction conditions (e.g., temperature, catalysts) influence the regioselectivity of chlorination and esterification?

- Methodological Answer :

- Chlorination : Phosphorus oxychloride (POCl) at 80–110°C selectively substitutes hydroxyl groups with chlorine. Lower temperatures (<80°C) may result in incomplete conversion, while excess POCl can lead to side reactions (e.g., dichlorination). Monitor via -NMR for disappearance of the hydroxyquinoline proton .

- Esterification : Ethyl and methyl ester groups are introduced using alkyl halides (e.g., ethyl iodide) in the presence of bases like KCO. Solvent polarity (DMF vs. THF) affects reaction rates and purity. For example, DMF enhances nucleophilicity but may require rigorous post-reaction washing to remove residuals .

Q. What strategies resolve contradictions in reported biological activity data for quinoline dicarboxylates?

- Methodological Answer :

- Standardized Assays : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and minimum inhibitory concentration (MIC) protocols. Discrepancies in antimicrobial activity (e.g., moderate vs. inactive results) may stem from variations in compound solubility (use DMSO controls) or incubation conditions .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For instance, fluoro or nitro groups at C6/C7 positions enhance activity, while methyl/ethyl esters may reduce membrane permeability. Molecular docking studies can predict binding affinities to bacterial topoisomerases .

Q. How can this compound serve as an intermediate in synthesizing tricyclic antibiotics?

- Methodological Answer :

- Derivatization : React the 4-chloro group with heterocyclic amines (e.g., thiazeto rings) under Ullmann or Buchwald-Hartwig conditions to form tricyclic cores. For example, Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate is a key precursor for tricyclic fluoroquinolones via Pd-catalyzed cross-coupling .

- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate derivatives. Confirm purity (>95%) via LC-MS and elemental analysis.

Data Analysis and Validation

Q. What analytical approaches address discrepancies in synthetic yields or spectral data?

- Methodological Answer :

- Reaction Optimization : Use design of experiments (DoE) to evaluate factors like solvent volume, stoichiometry, and heating duration. For example, a central composite design can identify optimal conditions for decarboxylation (250–270°C, 2–4 hours) .

- Multi-Technique Validation : Cross-check NMR results with IR (ester C=O stretch at ~1720 cm) and UV-Vis (quinoline ~320 nm). Inconsistent melting points may indicate polymorphic forms, resolved via differential scanning calorimetry (DSC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.